molecular formula C15H14N2O4 B12788207 1,1'-Propane-1,3-diylbis(4-nitrobenzene) CAS No. 10368-11-3

1,1'-Propane-1,3-diylbis(4-nitrobenzene)

Cat. No.: B12788207
CAS No.: 10368-11-3
M. Wt: 286.28 g/mol
InChI Key: VAPDJRHKCKAAKT-UHFFFAOYSA-N
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Description

1,1’-Propane-1,3-diylbis(4-nitrobenzene) is a chemical compound characterized by the presence of two nitrobenzene groups connected by a propane-1,3-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Propane-1,3-diylbis(4-nitrobenzene) typically involves the reaction of 4-nitrobenzyl chloride with propane-1,3-diol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of propane-1,3-diol attack the electrophilic carbon atoms of 4-nitrobenzyl chloride, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 1,1’-Propane-1,3-diylbis(4-nitrobenzene) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as a base and solvents like dimethylformamide (DMF) to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,1’-Propane-1,3-diylbis(4-nitrobenzene) undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Sodium methoxide, methanol as a solvent.

Major Products Formed

    Reduction: 1,1’-Propane-1,3-diylbis(4-aminobenzene)

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-Propane-1,3-diylbis(4-nitrobenzene) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Propane-1,3-diylbis(4-nitrobenzene) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Propane-1,3-diylbis(4-aminobenzene)
  • 1,1’-Propane-1,3-diylbis(4-chlorobenzene)
  • 1,1’-Propane-1,3-diylbis(4-methoxybenzene)

Uniqueness

1,1’-Propane-1,3-diylbis(4-nitrobenzene) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential applications. The nitro groups make it a versatile compound for various chemical transformations and applications in different scientific fields.

Properties

CAS No.

10368-11-3

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

1-nitro-4-[3-(4-nitrophenyl)propyl]benzene

InChI

InChI=1S/C15H14N2O4/c18-16(19)14-8-4-12(5-9-14)2-1-3-13-6-10-15(11-7-13)17(20)21/h4-11H,1-3H2

InChI Key

VAPDJRHKCKAAKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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